molecular formula C9H10BrNOS B14057918 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one

Cat. No.: B14057918
M. Wt: 260.15 g/mol
InChI Key: OCGVJACMBVJSBK-UHFFFAOYSA-N
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Description

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-mercaptophenol with 2-bromopropanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to increase yield and reduce reaction times .

Chemical Reactions Analysis

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications across various fields.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(4-amino-3-sulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3

InChI Key

OCGVJACMBVJSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)S)Br

Origin of Product

United States

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